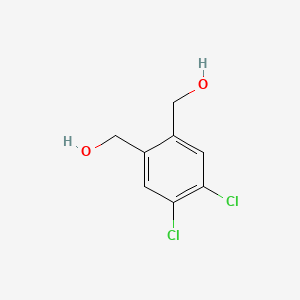












|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:13]=[C:14]([CH2:21][OH:22])[C:15]([CH2:19][OH:20])=[CH:16][C:17]=1[Cl:18].C(N(CC)CC)C>C(Cl)Cl.C(Cl)Cl.CS(C)=O>[Cl:11][C:12]1[CH:13]=[C:14]([CH:21]=[O:22])[C:15]([CH:19]=[O:20])=[CH:16][C:17]=1[Cl:18] |f:5.6|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=CC1Cl)CO)CO
|
|
Name
|
CH2Cl2 DMSO
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.CS(=O)C
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
Ice
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 3-5 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a dry 500 mL three-necked flask equipped with a thermometer and a dropping funnel
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
WAIT
|
|
Details
|
to continue for 0.5 h
|
|
Duration
|
0.5 h
|
|
Type
|
STIRRING
|
|
Details
|
to stir for 10 min.
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
slowly warmed to RT
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with CH2Cl2 (2×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over CaCl2
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of solvent
|


Reaction Time |
4 (± 1) min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=CC1Cl)C=O)C=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 78% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |